molecular formula C₁₃H₁₂ClN₃O B1663482 Urea, N-(2-chloro-6-methylphenyl)-N'-4-pyridinyl- CAS No. 97627-24-2

Urea, N-(2-chloro-6-methylphenyl)-N'-4-pyridinyl-

Cat. No. B1663482
CAS RN: 97627-24-2
M. Wt: 261.7 g/mol
InChI Key: ZSBWDKCIIZYQIR-UHFFFAOYSA-N
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Description

Urea derivatives, such as N-(2-chloro-6-methylphenyl)-N’-phenylurea , are a class of compounds that have been studied for various applications. They typically consist of a urea backbone with different substituents attached to the nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “Urea, N-(2-chloro-6-methylphenyl)-N’-4-pyridinyl-” were not found, similar compounds are often synthesized through reactions involving isocyanates . For instance, a patent describes a process for preparing a related compound, N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide .

Scientific Research Applications

Plant Growth Regulation

  • Cytokinin Activity : Urea derivatives, including N-phenyl-N'-(2-chloro-4-pyridyl)urea, exhibit significant cytokinin activity, impacting plant growth and development. These compounds were found highly active in tobacco callus bioassays, with activities comparable to known cytokinins like N6-benzyladenine (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).

  • Adventitious Rooting : Some urea derivatives, including N-phenyl-N'-(2-chloro-4-pyridyl)urea, have been identified to enhance adventitious root formation in plants. These compounds show cytokinin-like activity and are used in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

Medicinal Chemistry

  • Enzyme Inhibition and Anticancer Activity : Urea derivatives have been studied for their enzyme inhibition capabilities and potential anticancer properties. Some derivatives have shown activity against urease, β-glucuronidase, and snake venom phosphodiesterase enzymes, as well as effects on prostate cancer cell lines (Mustafa, Perveen, & Khan, 2014).

Chemical Synthesis and Material Science

  • Synthesis of Complex Molecules : The synthesis of N-(4-chloro-3-trifluoromethylphenyl)-N'-(p-substitutedphenyl) urea has been reported, demonstrating the versatility of urea derivatives in complex chemical syntheses (Liu He-qin, 2010).

  • Metallo-Supramolecular Macrocycles : Urea derivatives are used to self-assemble metallo-supramolecular macrocycles, which are significant in the development of new materials. These structures offer control over molecular conformations and have potential applications in nanotechnology and materials science (Troff, Hovorka, Weilandt, Lützen, Cetina, Nieger, Lentz, Rissanen, & Schalley, 2012).

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. While specific safety data for “Urea, N-(2-chloro-6-methylphenyl)-N’-4-pyridinyl-” was not found, a Safety Data Sheet for a related compound, 2-CHLORO-6-METHYLPHENYLISOCYANATE, indicates that it is harmful if swallowed or inhaled, and it may cause skin and eye irritation .

properties

IUPAC Name

1-(2-chloro-6-methylphenyl)-3-pyridin-4-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-9-3-2-4-11(14)12(9)17-13(18)16-10-5-7-15-8-6-10/h2-8H,1H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBWDKCIIZYQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276315
Record name Urea, N-(2-chloro-6-methylphenyl)-N'-4-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, N-(2-chloro-6-methylphenyl)-N'-4-pyridinyl-

CAS RN

97627-24-2
Record name CI-953 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097627242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N-(2-chloro-6-methylphenyl)-N'-4-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CI-953 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ3RY2G8I8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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